ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate is a complex organic compound that features a benzothiazole moiety linked to an azetidine ring, which is further connected to an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions to form the benzothiazole ring . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as β-amino alcohols . The final step involves the esterification of the intermediate with ethyl 4-oxobutanoate under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may enhance the compound’s binding affinity and specificity towards its targets . These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate can be compared with other benzothiazole and azetidine derivatives:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core but differ in their functional groups and biological activities.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-ol have similar ring structures but exhibit different chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-21-15(20)8-7-14(19)18-9-11(10-18)22-16-17-12-5-3-4-6-13(12)23-16/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBMXLXTZNAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.